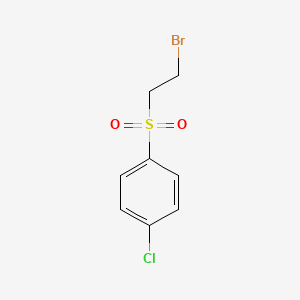

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrClO2S |

|---|---|

Molecular Weight |

283.57 g/mol |

IUPAC Name |

1-(2-bromoethylsulfonyl)-4-chlorobenzene |

InChI |

InChI=1S/C8H8BrClO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |

InChI Key |

LINNKLCBMSLYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCBr)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromoethyl Sulfonyl 4 Chlorobenzene

Classical Synthetic Routes and Precursor Utilization

Classical syntheses of 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene are typically multi-step processes that involve the sequential formation of the core structural components: the sulfonyl group, the functionalized aromatic ring, and the halogenated alkyl side chain.

Formation of the Sulfonyl Moiety

The establishment of the sulfonyl group is a critical step in the synthesis. A common and industrially relevant method for creating aryl sulfonyl compounds is through the sulfonation of an aromatic precursor. In the case of this compound, the sulfonyl moiety is typically introduced via the formation of 4-chlorobenzenesulfonyl chloride.

This is most frequently achieved by the electrophilic aromatic substitution reaction of chlorobenzene (B131634) with chlorosulfonic acid. organic-chemistry.orggoogle.com The reaction proceeds by the attack of the chlorobenzene ring on the highly electrophilic sulfur trioxide, which can be considered the active sulfonating agent within chlorosulfonic acid. The use of an excess of chlorosulfonic acid is common to drive the reaction to completion. organic-chemistry.org An alternative, though less direct, laboratory-scale preparation involves the reaction of sodium 4-chlorobenzenesulfonate (B8647990) with phosphorus pentachloride or thionyl chloride.

Table 1: Representative Conditions for the Synthesis of 4-Chlorobenzenesulfonyl Chloride

| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Chlorobenzene | Chlorosulfonic acid | None | 20-25 | 3-4 | ~70-80 | organic-chemistry.org |

| Chlorobenzene | Chlorosulfonic acid, Thionyl chloride | None | 70 | 2 | ~94 | googleapis.com |

| Sodium 4-chlorobenzenesulfonate | Phosphorus pentachloride | None | 170-180 | 15 | ~75-80 | nih.gov |

This table presents typical conditions and should be considered illustrative.

Introduction of Halogenated Alkyl Side Chains

With 4-chlorobenzenesulfonyl chloride as a key intermediate, the next phase of the synthesis involves the introduction of the 2-bromoethyl side chain. A direct alkylation using a 2-bromoethylating agent can be challenging due to the electrophilicity of the sulfonyl chloride. Therefore, a common strategy involves a two-step sequence: initial formation of a more stable precursor side chain, followed by halogenation.

One viable pathway is the reaction of 4-chlorobenzenesulfonyl chloride with a suitable nucleophile such as ethylene (B1197577) glycol or 2-chloroethanol (B45725) in the presence of a base. This reaction forms 1-((2-hydroxyethyl)sulfonyl)-4-chlorobenzene or 1-((2-chloroethyl)sulfonyl)-4-chlorobenzene, respectively. The resulting alcohol can then be converted to the desired bromide using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another classical approach involves the reaction of sodium 4-chlorobenzenesulfinate (B8685509) with 1,2-dibromoethane (B42909). In this nucleophilic substitution, the sulfinate anion displaces one of the bromine atoms of 1,2-dibromoethane to form the target molecule directly. The choice of solvent and reaction temperature is crucial to favor the desired mono-alkylation product and minimize the formation of by-products.

Table 2: Illustrative Two-Step Synthesis of the Halogenated Side Chain

| Step | Starting Material | Reagents | Product | Typical Conditions |

| 1 | 4-Chlorobenzenesulfonyl chloride | Ethylene glycol, Base (e.g., Pyridine) | 1-((2-Hydroxyethyl)sulfonyl)-4-chlorobenzene | 0°C to room temperature |

| 2 | 1-((2-Hydroxyethyl)sulfonyl)-4-chlorobenzene | PBr₃ or HBr | This compound | Varies with reagent |

This table outlines a conceptual synthetic sequence.

Aromatic Ring Functionalization Pathways

The functionalization of the aromatic ring with a chlorine atom is typically addressed at the beginning of the synthetic sequence, as seen in the use of chlorobenzene as the starting material for the synthesis of 4-chlorobenzenesulfonyl chloride. organic-chemistry.orggoogle.com This approach is generally preferred due to the directing effects of the chloro group in electrophilic aromatic substitution. The chloro group is an ortho-, para-director, and while it is deactivating, the reaction with a strong electrophile like chlorosulfonic acid proceeds with reasonable efficiency to yield the desired para-substituted product as the major isomer.

Post-sulfonylation chlorination of a phenylsulfonyl precursor is generally less efficient and can lead to a mixture of isomers, making purification more complex. Therefore, starting with the pre-functionalized chlorobenzene is the more strategic and common pathway.

Modern Approaches and Catalytic Strategies

More contemporary synthetic methods aim to improve the efficiency, selectivity, and environmental footprint of the synthesis of aryl sulfones, including this compound.

Transition Metal-Catalyzed Syntheses

While specific examples for the direct synthesis of this compound using transition metal catalysis are not extensively reported in readily available literature, the general principles of such reactions are applicable. Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-sulfur bonds.

For instance, palladium or copper-catalyzed coupling of an aryl halide (like 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene) with a sulfur source containing the 2-bromoethylsulfonyl moiety could be a potential route. Conversely, the coupling of a 4-chlorophenylboronic acid or a similar organometallic reagent with a sulfonyl chloride derivative bearing the 2-bromoethyl chain is also a plausible strategy. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Chemo- and Regioselective Synthesis Methods

Chemo- and regioselective strategies offer precise control over the formation of the target molecule. A potential modern approach to this compound involves the synthesis and subsequent functionalization of 4-chlorophenyl vinyl sulfone.

This intermediate can be prepared through various methods, including the copper-catalyzed reaction of sodium 4-chlorobenzenesulfinate with vinyl bromide or through the elimination of a β-substituted ethylsulfone. Once 4-chlorophenyl vinyl sulfone is obtained, the 2-bromoethyl side chain can be introduced via a regioselective hydrobromination reaction across the double bond. The addition of HBr, often initiated by radical initiators to favor anti-Markovnikov addition, would yield the desired this compound. This method provides excellent control over the position of the bromine atom on the ethyl chain.

Table 3: Conceptual Regioselective Synthesis via a Vinyl Sulfone Intermediate

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | Sodium 4-chlorobenzenesulfinate | Vinyl bromide, Cu(I) catalyst | 4-Chlorophenyl vinyl sulfone | C-S bond formation |

| 2 | 4-Chlorophenyl vinyl sulfone | HBr, Radical initiator (e.g., AIBN) | This compound | Anti-Markovnikov hydrobromination |

This table illustrates a potential modern synthetic strategy.

Scale-Up Considerations and Industrial Relevance

The industrial-scale production of this compound necessitates careful consideration of process safety, economic viability, and environmental impact. While specific large-scale synthesis data for this exact compound is not widely published, general principles for the industrial production of aryl sulfones and related halogenated compounds are applicable. nih.gov

Key factors in scaling up the synthesis include:

Raw Material Sourcing and Cost: The availability and cost of starting materials such as chlorobenzene, chlorosulfonic acid, and a suitable bromoethylating agent are primary economic drivers.

Process Optimization: Maximizing yield and minimizing reaction times are crucial. This involves optimizing parameters like temperature, pressure, catalyst loading, and solvent selection. For instance, in the synthesis of related sulfones, catalysts are often employed to improve efficiency. organic-chemistry.org

Reaction Control and Safety: The exothermic nature of sulfonation and subsequent reactions requires robust temperature control systems to prevent runaway reactions. The handling of corrosive reagents like chlorosulfonic acid and toxic intermediates necessitates specialized equipment and stringent safety protocols.

Work-up and Purification: Efficient and scalable methods for product isolation and purification are critical. This may involve extraction, crystallization, and distillation. The removal of byproducts, such as isomeric sulfones or over-halogenated products, is essential to achieve the desired product purity.

Waste Management: The generation of acidic and halogenated waste streams is a significant environmental consideration. Industrial processes must incorporate effective waste treatment and disposal methods.

The industrial relevance of this compound likely lies in its utility as a chemical intermediate. The presence of the reactive bromoethylsulfonyl group makes it a versatile building block for the synthesis of more complex molecules, potentially in the pharmaceutical, agrochemical, or materials science sectors. Aryl sulfones, in general, are recognized as important structural motifs in various biologically active compounds and functional materials. researchgate.netresearchgate.net For example, the sulfone group is a key component in a number of drugs. The bromoethyl group provides a reactive handle for further chemical transformations, such as nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Reactivity and Mechanistic Understanding of 1 2 Bromoethyl Sulfonyl 4 Chlorobenzene

Nucleophilic Substitution Reactions

The structure of 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene offers two primary locations for nucleophilic attack: the bromoethyl group and the chlorobenzene (B131634) moiety. The inherent differences in the electronic and steric environments of these sites lead to distinct reactivities.

Reactivity at the Bromoethyl Group

The bromoethyl group is the more reactive site for nucleophilic substitution. The bromine atom is attached to a primary carbon, which is part of an ethylsulfonyl chain. The strong electron-withdrawing nature of the sulfonyl group (-SO2-) significantly activates the adjacent carbon-bromine bond towards nucleophilic attack. This activation occurs through an inductive effect, which polarizes the C-Br bond, making the carbon atom more electrophilic and the bromide a better leaving group.

Reactions at this site typically proceed via an S_N2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion in a single concerted step. A variety of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides, leading to the formation of a diverse range of derivatives. For instance, reaction with primary or secondary amines would yield the corresponding N-substituted aminoethylsulfonyl derivatives. Similarly, reaction with thiols would produce thioethers, and alkoxides would form ethers.

A study on the related compound, 1-(2-bromoethyl)-4-nitrobenzene, demonstrated its reaction with various amines to form the corresponding N-substituted 2-(4-nitrophenyl)ethanamines, highlighting the reactivity of the bromoethyl group towards nucleophiles.

| Nucleophile | Product Type | Reaction Conditions |

| Primary/Secondary Amines | N-substituted aminoethylsulfonamides | Typically in a polar aprotic solvent with a base |

| Thiols/Thiolates | Thioethers | Often in the presence of a base to deprotonate the thiol |

| Alkoxides | Ethers | Requires a strong base to generate the alkoxide |

Reactivity at the Chlorobenzene Moiety

In contrast to the bromoethyl group, the chlorobenzene moiety is significantly less reactive towards nucleophilic aromatic substitution (S_NAr). The chlorine atom is directly attached to the sp2-hybridized carbon of the benzene (B151609) ring. Several factors contribute to this low reactivity, including the high strength of the C-Cl bond and the electron-rich nature of the aromatic ring, which repels incoming nucleophiles.

For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the sulfonyl group (-SO2-) is a powerful electron-withdrawing group. However, it is located para to the chlorine atom, which does provide some activation. Despite this, forcing conditions, such as high temperatures and strong nucleophiles, are generally required to effect substitution at the chlorobenzene ring. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the chlorobenzene ring of this compound is influenced by the directing effects of the two existing substituents: the chloro group and the (2-bromoethyl)sulfonyl group.

Directing Effects of Substituents

The chloro and sulfonyl groups both deactivate the aromatic ring towards electrophilic attack, meaning that reactions will be slower compared to benzene. However, they direct incoming electrophiles to different positions.

Chloro Group: The chlorine atom is an ortho, para-director. Although it is deactivating due to its inductive electron-withdrawing effect, it can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

(2-Bromoethyl)sulfonyl Group: The sulfonyl group is a strong deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ortho and para positions particularly electron-deficient and thus directing the incoming electrophile to the meta position.

Given that the two substituents are para to each other, the directing effects are competitive. The positions ortho to the chlorine (and meta to the sulfonyl group) are the most likely sites for electrophilic attack. The outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile. A nitration reaction of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, a molecule with a substituted chlorobenzene ring, showed that nitration occurred on the chlorophenyl ring, indicating that even deactivated rings can undergo electrophilic substitution under appropriate conditions. researchgate.netresearchgate.net

| Substituent | Directing Effect | Activating/Deactivating |

| -Cl | ortho, para | Deactivating |

| -SO2CH2CH2Br | meta | Deactivating |

Competitive Halogenation Pathways

Further halogenation of this compound would be challenging due to the presence of two deactivating groups. If a halogenation reaction, such as bromination or chlorination, were to occur on the aromatic ring, the position of substitution would be dictated by the competing directing effects of the existing chloro and sulfonyl groups. The most probable products would be substitution at the positions ortho to the chlorine atom.

It is also conceivable that under radical conditions, halogenation could occur at the α-carbon of the ethylsulfonyl group, although this is generally less favorable than aromatic substitution unless specific radical initiators are used.

Cross-Coupling Reactions

The presence of a C-Cl bond on the aromatic ring and a C-Br bond on the alkyl chain allows this compound to potentially participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The relative reactivity of the C-Cl and C-Br bonds is crucial in determining the outcome of these reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), which is the initial step in many cross-coupling catalytic cycles. However, the C(sp3)-Br bond in the bromoethyl group may exhibit different reactivity compared to an aryl C(sp2)-Br bond.

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base could lead to the formation of a new C-C bond. organic-chemistry.orgnih.govresearchgate.netrsc.org Selective coupling at the C-Cl bond would be challenging.

Heck Reaction: Coupling with an alkene could occur at the C-Cl position to form a substituted alkene. wikipedia.orgorganic-chemistry.orgthieme-connect.dersc.orgnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst, could form an alkynylated derivative. libretexts.orgorganic-chemistry.orgwikipedia.orgrsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction could be used to form a C-N bond by coupling with an amine at the C-Cl position. nih.govnih.gov

The specific conditions, including the choice of catalyst, ligand, base, and solvent, would be critical in controlling the selectivity and efficiency of these transformations. The selective coupling at either the bromoethyl or the chlorobenzene position would be a key synthetic challenge. A study on the selective coupling of 1-bromo-4-(bromomethyl)benzene showed that selective reaction at the C(sp3)-Br bond could be achieved. researchgate.net

Palladium-Catalyzed Cross-Coupling

Palladium catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua In the context of this compound, palladium-catalyzed reactions can proceed at two key positions. The aryl chloride can participate in classic cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, though it is generally less reactive than the corresponding aryl bromide or iodide. rsc.org

A primary reaction pathway for this compound is the base-induced elimination of HBr from the bromoethyl group to form the corresponding 4-chlorophenyl vinyl sulfone. This vinyl sulfone is an excellent Michael acceptor and a competent coupling partner in various palladium-catalyzed reactions. researchgate.net Vinyl sulfones are recognized as important building blocks in organic synthesis due to their ability to act as 2π-partners in cycloaddition reactions. researchgate.net

Nickel-Catalyzed Cross-Coupling

Nickel catalysts offer a powerful alternative to palladium, particularly for the activation of less reactive carbon-chlorine bonds. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have been developed for aryl chlorides, which could be applied to the chlorobenzene moiety of the title compound. nih.gov These methods are advantageous due to the lower cost of nickel and its unique catalytic properties. For instance, a nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been demonstrated, highlighting the utility of nickel in forming C-S bonds, which is relevant to the chemistry of sulfones. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Variants

Beyond palladium and nickel, other transition metals can catalyze transformations involving substrates similar to this compound.

Copper-Catalyzed Reactions: Copper-based catalysts are well-established for the synthesis of vinyl sulfones from alkenes and sodium sulfinates. organic-chemistry.org

Silver-Promoted Reactions: Silver compounds have been shown to promote the cross-coupling of vinyl bromides with sulfonyl hydrazides to yield vinyl sulfones, suggesting a potential pathway for transforming derivatives of the title compound. rsc.org

Manganese-Catalyzed Reactions: Manganese acetate (B1210297) can catalyze the reaction of cinnamic acids with aromatic sulfinic acid sodium salts to produce vinyl sulfones, indicating its potential in sulfone synthesis. organic-chemistry.org

Detailed findings from selected transition metal-catalyzed reactions relevant to vinyl sulfone synthesis are presented in Table 1.

| Catalyst/Promoter | Reactants | Product Type | Key Features |

| CuI-bpy | Alkenes/Alkynes + Sodium Sulfinates | (E)-Alkenyl | Stereoselective synthesis; use of O₂ as an oxidant. organic-chemistry.org |

| Ag₂CO₃ | Vinyl Bromides + Sulfonyl Hydrazides | Vinyl Sulfones | Reaction proceeds in water; good tolerance for alkyl groups. rsc.org |

| Mn(OAc)₂ | Cinnamic Acids + Aryl Sulfinic Acid Salts | Vinyl Sulfones | DMSO as solvent and air are crucial for good yields. organic-chemistry.org |

Carbon-Nitrogen and Carbon-Sulfur Cross-Coupling Reactions

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental in the synthesis of pharmaceuticals and materials.

Carbon-Nitrogen Coupling: The Buchwald-Hartwig amination is a premier palladium-catalyzed method for constructing C-N bonds by coupling aryl halides with amines. organic-chemistry.orgyoutube.com The aryl chloride of this compound could undergo this reaction with primary or secondary amines in the presence of a palladium catalyst and a suitable base to yield N-arylated products.

Carbon-Sulfur Coupling: Palladium catalysis is also instrumental in forming C-S bonds. organic-chemistry.org Odorless and stable sources of sulfur, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), can be used in palladium-catalyzed reactions to synthesize aromatic sulfides from aryl halides. organic-chemistry.org Alternatively, indium tri(organothiolate) reagents have proven effective as nucleophilic partners in Pd-catalyzed C-S cross-coupling reactions, showing high efficiency and functional group tolerance. organic-chemistry.org These methods could be applied to couple the aryl chloride of the title compound with a sulfur source or a thiol equivalent. organic-chemistry.orgorganic-chemistry.org

Cyclization and Rearrangement Reactions

The structure of this compound allows for potential intramolecular reactions, leading to cyclic structures or molecular rearrangements under specific conditions.

Intramolecular Cyclization Pathways

Intramolecular cyclization can lead to the formation of novel heterocyclic systems. While direct intramolecular cyclization of this compound is not prominently documented, analogous reactions provide insight into potential pathways. For example, bromoallyl sulfones can undergo a palladium-catalyzed intramolecular Heck reaction to furnish sulfonylated indoles and benzofurans. rsc.org

A plausible, though hypothetical, pathway for the title compound could involve an initial intermolecular coupling at the aryl chloride position, introducing a nucleophile that could subsequently displace the bromide on the ethyl chain to form a ring. Another possibility involves the formation of an organometallic intermediate at the C-Br bond, which could then undergo intramolecular attack on the aromatic ring, although this is less common. Acid-catalyzed intramolecular cyclization of related sulfoximines has been shown to produce thiadiazine derivatives, suggesting that under acidic conditions, the sulfonyl group could participate in cyclization. nih.gov

Rearrangement Mechanisms

Rearrangement reactions can alter the fundamental carbon skeleton or positioning of functional groups within a molecule. For sulfones, several classic rearrangements are known, although their direct application to this compound is speculative without experimental evidence. General organic reactions involving rearrangements, such as the Baker–Venkataraman and Bamberger rearrangements, are typically associated with different classes of compounds. wiley-vch.de

The Ramberg-Bäcklund reaction is a hallmark rearrangement of α-halo sulfones, which, upon treatment with a base, form an alkene via a transient three-membered episulfone intermediate. However, this compound is a β-halo sulfone and would not directly undergo this specific rearrangement. The potential for other, less common, sulfone-based rearrangements exists but would require specific and often harsh reaction conditions to overcome the inherent stability of the sulfonyl group. nih.gov

Radical Reactions and Single-Electron Transfer Processes

While no specific research detailing the radical reactions of this compound has been identified, the fundamental principles of radical chemistry and single-electron transfer (SET) can provide a hypothetical framework. SET processes are crucial in initiating radical reactions, often involving the transfer of a single electron from a donor to a substrate or vice versa. This transfer can lead to the formation of radical ions, which can then undergo further reactions. For instance, cathodic reduction can initiate a radical chain reaction by transferring an electron to an aryl halide, forming an anion radical.

In a broader context, radical cascade reactions, which can be triggered by SET, are powerful methods for constructing complex molecules. These cascades can be mediated by various means, including photoredox catalysis, transition metals, or electrochemical methods. The generation of sulfonyl radicals, for example, through processes like the addition of a trifluoromethyl radical to an allylsulfonic acid derivative followed by β-fragmentation, is a known strategy for the formation of functionalized sulfonyl compounds. However, no studies have specifically applied these methods to or investigated the outcomes for this compound.

Detailed Mechanistic Studies

A thorough review of available scientific literature reveals a lack of specific mechanistic studies, including reaction pathway elucidation and transition state analysis, for this compound. Mechanistic studies are essential for understanding the step-by-step process of a chemical reaction and the energetic barriers that must be overcome.

Reaction Pathway Elucidation

Elucidating a reaction pathway involves identifying all elementary steps, including the formation of intermediates and the sequence in which bonds are broken and formed. For many organic reactions, this involves techniques such as spectroscopy, kinetics, and computational modeling to map the transformation from reactants to products. While assumed mechanisms for SET pathways in other aryl halide reactions have been proposed, no such detailed pathway for this compound has been documented.

Transition State Analysis

Transition state analysis focuses on the high-energy structures that molecules pass through during a chemical reaction. Understanding the geometry and energy of these transition states is key to predicting reaction rates and selectivity. Computational chemistry is a powerful tool for this analysis. For example, in cobalt-catalyzed reactions, density functional theory (DFT) has been used to analyze the transition states of processes like intramolecular hydrogen atom transfer and radical rebound steps. However, no such computational or experimental transition state analyses have been published for reactions involving this compound.

Derivatization and Functionalization Strategies Employing 1 2 Bromoethyl Sulfonyl 4 Chlorobenzene

Transformations of the Bromoethyl Moiety

The bromoethyl group is the most reactive site for nucleophilic substitution and elimination reactions. The presence of the strongly electron-withdrawing 4-chlorophenylsulfonyl group activates the β-carbon, facilitating the displacement of the bromide ion.

Conversion to Other Halides

The conversion of the bromide in 1-((2-bromoethyl)sulfonyl)-4-chlorobenzene to other halides, such as iodide or fluoride (B91410), can be achieved through nucleophilic substitution, most notably the Finkelstein reaction. researchgate.netchemrxiv.org This SN2 reaction involves the exchange of one halogen for another and is an equilibrium process. The reaction is typically driven to completion by exploiting the differential solubility of the halide salts in a suitable solvent. chemrxiv.org

For instance, to synthesize the corresponding iodo-derivative, 1-chloro-4-((2-iodoethyl)sulfonyl)benzene, the starting bromo-compound would be treated with an excess of an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone. chemrxiv.orgnih.gov In this medium, sodium iodide is soluble, while the resulting sodium bromide (NaBr) is not, causing it to precipitate and drive the reaction forward according to Le Châtelier's principle. chemrxiv.org

Similarly, conversion to the fluoro-derivative, 1-chloro-4-((2-fluoroethyl)sulfonyl)benzene, can be accomplished using a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). acs.org These reactions often require polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may be facilitated by the use of phase-transfer catalysts or crown ethers to enhance the solubility and nucleophilicity of the fluoride salt. chemrxiv.orgacs.org

Table 1: Representative Conditions for Halide Exchange Reactions

| Target Compound | Reagents | Solvent | Key Principle |

| 1-Chloro-4-((2-iodoethyl)sulfonyl)benzene | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives equilibrium. chemrxiv.org |

| 1-Chloro-4-((2-fluoroethyl)sulfonyl)benzene | Potassium Fluoride (KF), Crown Ether | DMF | Enhanced nucleophilicity of fluoride. acs.org |

Introduction of Nitrogen-Containing Functionalities

The electrophilic carbon bearing the bromine atom is susceptible to attack by various nitrogen-based nucleophiles, enabling the introduction of diverse nitrogen-containing functional groups.

A straightforward approach is direct amination using ammonia (B1221849) or primary/secondary amines. chemguide.co.uklibretexts.org These reactions proceed via an SN2 mechanism. However, a significant drawback is the potential for multiple substitutions, as the newly formed amine product can also act as a nucleophile, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org Using a large excess of the amine nucleophile can favor the formation of the desired monosubstituted product. libretexts.org

To achieve a cleaner synthesis of the primary amine, 2-((4-chlorophenyl)sulfonyl)ethan-1-amine, indirect methods are often preferred. The Gabriel synthesis provides a classic and effective route. libretexts.orgmasterorganicchemistry.com This method involves the reaction of this compound with potassium phthalimide (B116566). The phthalimide anion acts as a protected source of ammonia, preventing over-alkylation. masterorganicchemistry.com The resulting N-alkylated phthalimide intermediate is then cleaved, typically using hydrazine (B178648) (NH₂NH₂), to release the desired primary amine. masterorganicchemistry.comorgsyn.org

Another common strategy is the use of sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group, forming 1-azido-2-((4-chlorophenyl)sulfonyl)ethane. This SN2 reaction is generally efficient and clean. organic-chemistry.org The resulting azide can then be readily reduced to the corresponding primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).

Table 2: Strategies for Introducing Nitrogen Functionalities

| Reagent/Method | Intermediate/Product | Advantages/Disadvantages |

| Ammonia/Amines | Mixture of amines/ammonium salts | Simple, but poor selectivity. chemguide.co.uklibretexts.org |

| Potassium Phthalimide (Gabriel Synthesis) | N-(2-((4-Chlorophenyl)sulfonyl)ethyl)phthalimide | Clean synthesis of primary amines, avoids over-alkylation. libretexts.orgmasterorganicchemistry.com |

| Sodium Azide (NaN₃) followed by reduction | 1-Azido-2-((4-chlorophenyl)sulfonyl)ethane | Efficient and clean substitution, azide is a versatile precursor. organic-chemistry.org |

Formation of Carbon-Carbon Bonds

The creation of new carbon-carbon bonds at the ethyl moiety can be achieved through several synthetic routes. One direct method involves nucleophilic substitution with a carbon-based nucleophile. For example, reaction with sodium or potassium cyanide (NaCN, KCN) in a polar aprotic solvent introduces a nitrile group, yielding 3-((4-chlorophenyl)sulfonyl)propanenitrile. chemguide.co.ukpearson.com This reaction extends the carbon chain by one atom and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The use of stronger carbon nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), is more complex. While these reagents are potent nucleophiles, they are also strong bases and can promote elimination reactions. mnstate.edumasterorganicchemistry.com Furthermore, direct SN2 reactions of Grignard reagents with alkyl halides are often inefficient. masterorganicchemistry.com

A more prevalent strategy for C-C bond formation involves a two-step process:

Elimination: Treatment of this compound with a non-nucleophilic base (e.g., DBU, t-BuOK) leads to the elimination of HBr, forming 1-chloro-4-(vinylsulfonyl)benzene. This vinyl sulfone is a powerful Michael acceptor. researchgate.net

Michael Addition/Coupling: The resulting vinyl sulfone can then react with a wide range of carbon nucleophiles in a conjugate addition reaction. Alternatively, it can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form C-C bonds. nih.gov

Table 3: Approaches for Carbon-Carbon Bond Formation

| Strategy | Reagents | Product Type | Notes |

| Nucleophilic Substitution | KCN / NaCN | Nitrile | Direct C-C bond formation. chemguide.co.uk |

| Elimination then Addition | 1. Base (e.g., DBU) 2. Carbon Nucleophile | Functionalized Alkyl Sulfone | Via a vinyl sulfone intermediate. researchgate.netnih.gov |

| Elimination then Coupling | 1. Base (e.g., DBU) 2. Organometallic reagent (e.g., boronic acid) + Pd catalyst | Substituted Alkene | Heck or Suzuki-type reactions on the vinyl sulfone. nih.gov |

Modifications of the Sulfonyl Group

The sulfonyl group is known for its high stability and is generally unreactive towards many reagents. However, under specific conditions, it can undergo transformations, primarily of a reductive nature.

Reductive Transformations

The most significant transformation of the sulfonyl group is its complete removal, known as reductive desulfonylation. This process involves the cleavage of one or both carbon-sulfur bonds. wikipedia.org Such reactions typically require potent reducing agents.

Classical methods employ active metals or metal amalgams, such as sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg). wikipedia.org More modern reagents like samarium(II) iodide (SmI₂), often in the presence of HMPA, are also highly effective for cleaving C-S bonds in sulfones. wikipedia.org Recently, neutral organic "super-electron-donor" reagents have been developed that can achieve the reductive cleavage of sulfones under metal-free conditions. strath.ac.uk These reactions proceed via radical anion intermediates. wikipedia.orgstrath.ac.uk The specific bond cleaved (alkyl C-S or aryl C-S) can sometimes be controlled by the substrate and reaction conditions. For alkyl aryl sulfones, cleavage often occurs to give the more stable organic radical. wikipedia.org A successful desulfonylation of this compound would ultimately lead to the formation of 1-bromo-2-chloroethane, cleaving both C-S bonds and extruding SO₂. More controlled reduction might cleave just one C-S bond. For example, reductive cross-electrophile coupling between alkyl sulfones and aryl bromides has been developed, demonstrating a method for desulfonylative arylation. acs.orgnih.gov

Oxidative Transformations

The sulfur atom in a sulfone is in its highest oxidation state (+6), making it resistant to further oxidation. researchgate.netacsgcipr.org Therefore, oxidative transformations of the sulfonyl group itself are not common. The relevant chemistry in this category typically involves oxidative cleavage of the C–S bond, although this is less common than reductive cleavage.

High temperatures can lead to the thermal decomposition of sulfones, which can involve elimination of sulfur dioxide (SO₂), an oxidative process for the carbon framework. acs.org For certain substrates, oxidative desulfonylation can be achieved, but it often requires harsh conditions or specific catalytic systems. thieme-connect.com In the context of this compound, such transformations are not standard and would likely require specialized, high-energy input methods rather than conventional chemical oxidants. The primary value of the sulfonyl group in synthesis lies in its activating and directing effects, and its role as a good leaving group in certain reductive eliminations, rather than as a site for oxidation. researchgate.netwikipedia.org

Aromatic Ring Functionalization

The 4-chlorophenylsulfonyl moiety of this compound offers a platform for a range of functionalization reactions. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the reactivity of the aromatic ring.

Currently, there is a lack of specific published research detailing the selective halogenation or dehalogenation of the aromatic ring of this compound. However, general principles of electrophilic aromatic substitution on deactivated rings would apply. The sulfonyl group is a powerful deactivating group and a meta-director. Therefore, any further halogenation would be expected to occur at the positions meta to the sulfonyl group (i.e., ortho to the existing chlorine atom). Such reactions would likely require harsh conditions, including high temperatures and potent halogenating agents with strong Lewis acid catalysts.

Conversely, dehalogenation of the chlorine atom would necessitate reductive conditions, which might also affect the bromoethyl group. Selective dehalogenation would pose a significant synthetic challenge, requiring careful selection of reagents and reaction conditions.

The introduction of additional functional groups onto the aromatic ring can significantly alter the compound's properties and provide further handles for derivatization.

Introduction of Electron-Withdrawing Groups

The primary method for introducing an electron-withdrawing group onto the 4-chlorophenyl sulfone ring is through electrophilic aromatic substitution. A notable example, demonstrated with a similar compound, bromodichloromethyl-4-chlorophenyl sulfone, is nitration. researchgate.net The strong electron-withdrawing nature of the sulfonyl group directs the incoming nitro group to the position meta to the sulfonyl group (ortho to the chlorine). researchgate.net

This nitration is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro-substituted compound is a valuable intermediate for further functionalization, particularly through nucleophilic aromatic substitution (SNAr) reactions. The newly introduced nitro group, along with the sulfonyl group, strongly activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the chlorine atom. researchgate.net

A variety of nucleophiles can be employed in these SNAr reactions, leading to a diverse range of derivatives. For instance, reactions with primary and secondary amines, as well as hydrazine, have been reported for the analogous nitrated bromodichloromethyl-4-chlorophenyl sulfone, yielding the corresponding aniline (B41778) and phenylhydrazine (B124118) derivatives. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Products from Nitrated 4-Chlorophenyl Sulfone Analogues

| Nucleophile | Product Type |

|---|---|

| Ammonia | 2-Nitroaniline derivative |

| Primary Amines | N-Alkyl-2-nitroaniline derivative |

| Secondary Amines | N,N-Dialkyl-2-nitroaniline derivative |

| Hydrazine | (2-Nitrophenyl)hydrazine derivative |

Data derived from reactions on an analogous bromodichloromethyl-4-chlorophenyl sulfone structure. researchgate.net

Introduction of Electron-Donating Groups

The direct introduction of electron-donating groups onto the electron-deficient aromatic ring of this compound via electrophilic aromatic substitution is generally challenging due to the deactivating effect of the sulfonyl group. Alternative strategies, such as cross-coupling reactions, would likely be required. For example, palladium-catalyzed coupling reactions could potentially be used to introduce alkyl or alkoxy groups, although specific examples utilizing this compound as a substrate are not readily found in the current literature.

Synthesis of Complex Organic Architectures and Derivatives

The bifunctional nature of this compound makes it a potentially useful building block for the construction of more elaborate molecular structures.

While the structure of this compound lends itself to the synthesis of macrocycles, with the bromoethyl group and a functionalized aromatic ring serving as two connection points, there is a lack of specific examples in the scientific literature detailing its use for this purpose. In principle, the bromoethyl group could react with a dinucleophile, and a functional group on the aromatic ring (either the original chlorine or a subsequently introduced group) could undergo another reaction to complete the macrocyclic ring.

The synthesis of chiral derivatives of this compound and their application in enantioselective synthesis is an area that remains to be explored in the available literature. Potential strategies could involve the reaction of the bromoethyl group with a chiral nucleophile or the use of a chiral catalyst in reactions involving either the side chain or the aromatic ring. However, no specific methodologies have been reported for this compound.

Applications As a Key Intermediate in Diverse Chemical Syntheses

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene makes it a promising candidate for the synthesis of a variety of heterocyclic systems. The general strategy involves the reaction of the bromoethyl group with a dinucleophile, or a sequential reaction at both the bromoethyl and the aryl halide positions.

The synthesis of nitrogen-containing heterocycles is a plausible application of this compound. For instance, reaction with primary or secondary amines can lead to the formation of substituted ethylamines. Subsequent intramolecular cyclization, potentially involving the sulfonyl group or the aromatic ring, could yield various heterocyclic scaffolds. A notable example is the synthesis of thiomorpholine-1,1-dioxides. The reaction of a primary amine with the bromoethyl group would form a secondary amine intermediate. This intermediate can then undergo intramolecular cyclization to furnish the six-membered thiomorpholine-1,1-dioxide ring. This approach is analogous to the one-pot synthesis of aryl thiomorpholine-1,1-dioxides from nitroarenes and divinyl sulfones, where the nitro group is first reduced to an amine in situ. researchgate.net

| Reactant | Product | Reaction Type |

| Primary Amine | N-Substituted Thiomorpholine-1,1-dioxide | Nucleophilic Substitution followed by Intramolecular Cyclization |

| Ammonia (B1221849) | Thiomorpholine-1,1-dioxide | Nucleophilic Substitution followed by Intramolecular Cyclization |

This table represents potential reactions based on the known chemistry of similar compounds.

In a similar vein, the synthesis of sulfur-containing heterocycles can be envisioned. The reaction with a thiol-containing nucleophile, such as sodium sulfide (B99878) or a substituted thiol, could lead to the formation of various thioethers. For example, reaction with sodium sulfide could potentially lead to the formation of a thietane (B1214591) or a larger sulfur-containing ring, depending on the reaction conditions. While specific examples with this compound are not documented, the general reactivity of bromoalkanes with sulfur nucleophiles supports this possibility.

The construction of oxygen heterocycles using this precursor is also conceivable. Reaction with a diol or a hydroxy-thiol under appropriate conditions could lead to the formation of cyclic ethers. For example, reaction with ethylene (B1197577) glycol in the presence of a base could potentially yield a dioxane derivative, although this reaction might be competitive with other pathways.

Building Block for Carbocyclic Structures

While the primary utility of this compound is expected in heterocycle synthesis, its use as a building block for carbocyclic structures is also a theoretical possibility. The vinyl sulfone, formed in situ, can act as a dienophile in Diels-Alder reactions, leading to the formation of six-membered carbocyclic rings. The electron-withdrawing nature of the sulfonyl group would activate the double bond for [4+2] cycloaddition with electron-rich dienes.

| Diene | Cycloaddition Product |

| 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexene |

| Cyclopentadiene | Bicyclic Adduct |

This table illustrates hypothetical Diels-Alder reactions.

Role in the Elaboration of Functional Materials

The sulfonyl group in this compound can impart useful properties to materials. Vinyl sulfones, which can be readily prepared from this compound, are known to participate in Michael-type addition reactions. This reactivity can be harnessed for the synthesis of functional polymers. For example, the vinyl sulfone can be polymerized or copolymerized to create materials with specific thermal or mechanical properties. The development of glassy step-growth thiol-vinyl sulfone polymer networks demonstrates the utility of the vinyl sulfone moiety in polymer chemistry. nih.gov Furthermore, vinyl sulfone groups can be used to functionalize polymers and nanoparticles for biomedical applications, such as ligand conjugation. rsc.org

Strategic Use in Multi-Step Total Synthesis

In the context of multi-step total synthesis, a molecule like this compound could serve as a versatile building block. The sequential or orthogonal reactivity of its functional groups allows for the controlled introduction of different fragments of a target molecule. For instance, the bromoethyl group could be used in an initial coupling reaction, followed by modification of the chloro-aromatic ring in a later step. While no specific examples of its use in the total synthesis of a natural product are currently available in the literature, its potential is evident from the numerous multi-step syntheses that rely on bifunctional building blocks to construct complex molecular frameworks. vapourtec.comrsc.org

Advanced Characterization and Computational Approaches in Research of 1 2 Bromoethyl Sulfonyl 4 Chlorobenzene

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the identity and exploring the structural intricacies of 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene. Advanced methods in NMR, mass spectrometry, and vibrational spectroscopy each offer a unique window into its molecular framework.

While specific experimental NMR data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on its chemical structure and data from analogous compounds. rsc.org

The ¹H-NMR spectrum would feature distinct signals for the aromatic and aliphatic protons. The protons on the 1,4-disubstituted benzene (B151609) ring would appear as two doublets in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of an AA'BB' spin system. The ethyl group protons would present as two triplets in the aliphatic region (likely between δ 3.5-4.5 ppm), corresponding to the -CH₂-SO₂- and -CH₂-Br moieties, with coupling between them.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for conformational analysis. nih.govmdpi.com For a flexible molecule like this, NOESY can reveal through-space interactions between protons, helping to determine the preferred spatial arrangement of the bromoethyl chain relative to the chlorophenyl ring. researchgate.net Such analyses, often combined with computational modeling, provide a detailed picture of the molecule's dynamic behavior in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure and data from similar compounds. rsc.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H (ortho to -SO₂-) | 7.90 - 8.00 | 129.5 - 130.5 | Doublet |

| Aromatic C-H (meta to -SO₂-) | 7.60 - 7.70 | 129.0 - 130.0 | Doublet |

| Methylene (-CH₂-SO₂-) | 3.80 - 4.00 | 55.0 - 60.0 | Triplet |

| Methylene (-CH₂-Br) | 3.60 - 3.80 | 25.0 - 30.0 | Triplet |

| Quaternary C (C-SO₂-) | - | 138.0 - 140.0 | Singlet |

| Quaternary C (C-Cl) | - | 141.0 - 143.0 | Singlet |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition. For this compound (C₈H₈BrClO₂S), the calculated monoisotopic mass is 281.9113 g/mol . HRMS can measure this with high precision, typically to within a few parts per million.

The electron ionization (EI) mass spectrum would display a complex molecular ion region due to the isotopic distribution of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This would result in a characteristic pattern of peaks for the molecular ion (M, M+2, M+4) and any fragments containing these halogens.

Key fragmentation pathways would involve the cleavage of the carbon-sulfur and carbon-halogen bonds. Expected fragmentation patterns include:

Loss of a bromine atom: [M - Br]⁺

Loss of the entire bromoethyl group: [M - C₂H₄Br]⁺, leading to the 4-chlorobenzenesulfonyl cation.

Cleavage of the sulfonyl group: Formation of the 4-chlorophenyl cation [C₆H₄Cl]⁺.

McLafferty-type rearrangement is not expected due to the lack of a suitable gamma-hydrogen relative to a carbonyl group.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Description | Predicted m/z (for ³⁵Cl, ⁷⁹Br) |

| [C₈H₈BrClO₂S]⁺ | Molecular Ion | 282 |

| [C₈H₈ClO₂S]⁺ | Loss of Bromine | 203 |

| [C₆H₄ClO₂S]⁺ | Loss of Bromoethylene | 175 |

| [C₆H₄Cl]⁺ | Chlorophenyl Cation | 111 |

Vibrational Spectroscopy (IR, Raman) for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectra are often interpreted with the aid of DFT calculations, which can predict the frequencies and intensities of the vibrational modes. researchgate.net

Key expected vibrational bands for this compound include:

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹, respectively. Scissoring vibrations may appear in the 600-520 cm⁻¹ range. researchgate.net

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

Carbon-Halogen Bonds: The C-Cl stretching vibration for chlorobenzenes is typically found in the 1100-1000 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally between 700-500 cm⁻¹.

Carbon-Sulfur Bond (C-S): The stretching vibration for the C-S bond is typically observed in the 800-600 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on data from structurally related compounds. researchgate.netrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | Sulfonyl (SO₂) | 1350 - 1300 | Strong |

| Symmetric Stretch | Sulfonyl (SO₂) | 1165 - 1120 | Strong |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Weak |

| C-Cl Stretch | Aryl-Chloride | 1100 - 1000 | Medium-Strong |

| C-S Stretch | Aryl-Sulfone | 800 - 680 | Medium |

| C-Br Stretch | Alkyl-Bromide | 700 - 500 | Medium |

X-ray Diffraction for Crystalline Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique yields accurate data on bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the methodology would provide invaluable information. kaust.edu.sakaust.edu.sa

Analysis of a crystalline sample would reveal:

Molecular Conformation: The solid-state conformation, particularly the torsion angles defining the orientation of the bromoethyl and sulfonyl groups relative to the phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as halogen bonding (involving the chlorine and/or bromine atoms), hydrogen bonds, and potential π–π stacking between the aromatic rings. These interactions are crucial for understanding the physical properties of the solid material.

Computational Chemistry and Theoretical Studies

Computational methods, especially those based on Density Functional Theory, complement experimental data by providing a deeper understanding of the molecule's electronic structure and predicting its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules. mdpi.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can calculate the optimized molecular geometry and various electronic properties. tandfonline.comresearchgate.net

Key insights from DFT studies include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential is expected around the sulfonyl oxygens, while positive potential would be located around the protons. mdpi.com

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which quantify the molecule's tendency to react in various chemical environments. tandfonline.comresearchgate.net This is particularly useful for predicting its behavior in reactions involving sulfonyl halides. tandfonline.comwikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational space that a molecule like this compound can occupy. The conformational flexibility of this molecule, particularly around the rotatable bonds of the ethylsulfonyl group, is crucial in determining its interactions with its environment, such as in a solvent or at a biological target site.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent like water, to mimic physiological conditions. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds in a series of small time steps, during which the positions and velocities of the atoms are updated according to Newton's laws of motion.

Through the analysis of the MD trajectory, which is the record of the positions, velocities, and energies of all particles over time, researchers can identify the most stable conformations of the molecule, the transitions between them, and the timescale of these motions. For this compound, this would involve analyzing the dihedral angles of the ethylsulfonyl chain to understand its preferred orientations relative to the chlorobenzene (B131634) ring.

Illustrative Data from a Hypothetical MD Simulation:

The following table represents a hypothetical analysis of the major conformers of this compound that could be identified from an MD simulation. The population percentage indicates the relative time the molecule spends in each conformational state.

| Conformer | Dihedral Angle (C-S-C-C) | Population (%) | Key Interatomic Distances (Å) |

| Anti | ~180° | 65 | Br···H (ortho-H on ring) > 4.0 |

| Gauche 1 | ~60° | 17.5 | Br···H (ortho-H on ring) ~ 3.2 |

| Gauche 2 | ~-60° | 17.5 | Br···H (ortho-H on ring) ~ 3.2 |

Note: This data is illustrative and based on typical findings for similar molecules. Specific experimental or detailed computational studies on this compound are not widely available in public literature.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and energetics of molecules. These methods can be used to study reaction mechanisms, including the identification of transition states and the calculation of activation energies, which are critical for understanding the reactivity of this compound.

For instance, the reactivity of the bromoethyl group in nucleophilic substitution reactions is a key aspect of this molecule's chemistry. Quantum chemical calculations can model the reaction pathway of this compound with a nucleophile. By mapping the potential energy surface of the reaction, a transition state structure can be located. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

The calculated energy difference between the reactants and the transition state gives the activation energy (ΔE‡), while the energy difference between the reactants and the products gives the reaction energy (ΔErxn). These calculations can help in predicting the feasibility and rate of a reaction.

Illustrative Data from Hypothetical Quantum Chemical Calculations:

The table below presents hypothetical energetic data for a proposed SN2 reaction of this compound with a generic nucleophile (Nu-), as would be determined by quantum chemical calculations.

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (ΔE‡) | 22.5 |

| Reaction Energy (ΔErxn) | -15.0 |

| Transition State Bond Length (C-Br) | 2.45 Å |

| Transition State Bond Length (C-Nu) | 2.30 Å |

Note: This data is for illustrative purposes to demonstrate the type of information obtained from quantum chemical calculations and is not based on published experimental data for this specific reaction.

By combining MD simulations and quantum chemical calculations, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved. These computational approaches are invaluable tools in modern chemical research, guiding further experimental work and accelerating the discovery and development of new chemical entities.

An in-depth analysis of the chemical compound this compound reveals its position within the broader landscape of modern chemical research. The future development and application of this and related sulfone compounds are intrinsically linked to advancements in synthetic methodologies, computational chemistry, and catalytic systems. This article explores the emerging research directions that are set to define the next phase of its scientific journey.

Future Prospects and Emerging Research Directions

The trajectory of research involving 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene and related sulfones is moving towards greater efficiency, sustainability, and precision. Innovations in synthetic chemistry and computational tools are opening new avenues for the application and production of this class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.